molecular formula C15H20N2O5 B111400 (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 1213190-47-6

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

Katalognummer B111400
CAS-Nummer: 1213190-47-6
Molekulargewicht: 308.33 g/mol
InChI-Schlüssel: JCPCVUPCEXUFGD-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a chiral molecule that has been studied for its potential as a selective EP3 receptor antagonist. The EP3 receptor is one of the four subtypes of prostaglandin E2 (PGE2) receptors, which are involved in various physiological processes including inflammation and pain modulation. Selective antagonism of the EP3 receptor could have therapeutic implications in the treatment of conditions such as pain and inflammation .

Synthesis Analysis

The synthesis of related analogs has been described in the literature. Specifically, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized, which included the (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety on the carboxyamide side chain. These analogs were designed based on the structure of metabolites found in human liver microsomes, which suggests a rational approach to drug design. The synthesis process aimed to achieve high binding

Wissenschaftliche Forschungsanwendungen

Chemo-Enzymatic Synthesis and Characterization

The compound (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid has been a subject of research in the context of chemo-enzymatic synthesis and structural characterization. One study focused on the synthesis of diastereomeric mixtures of 1-β-O-acyl glucuronides derived from racemic 2-arylpropanoic acid-class nonsteroidal anti-inflammatory drugs. This research sheds light on the synthesis methods and structural aspects of these compounds, contributing to the understanding of their stereochemistry and intrinsic degradation kinetics (Baba et al., 2018).

Enantioselective Preparation of Dihydropyrimidones

Research has also explored the enantioselective preparation of dihydropyrimidones, incorporating structures related to (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid. This area delves into the synthesis and stereochemical configuration of chiral compounds, offering insights into the chemical reactions and methodologies involved in producing these compounds with specific enantiomeric configurations (Goss et al., 2009).

Stereocontrolled Synthesis in Metabolic Cycles

Another avenue of research includes the stereocontrolled synthesis of intermediates in metabolic cycles. Specifically, studies on 2-Methylisocitrate, an intermediate in the oxidation of propanoate to pyruvate via the methylcitrate cycle, have been conducted. This research is pivotal for understanding the synthetic pathways and stereochemistry of biologically active isomers, providing valuable information on the biochemical processes in bacteria and fungi (Darley et al., 2003).

Computational Peptidology and Antifungal Tripeptides

Computational peptidology, supported by conceptual density functional theory, has been used to study the chemical reactivity of new antifungal tripeptides, including derivatives of (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid. This research focuses on the calculation of molecular properties and structures, identifying molecular active sites, and predicting bioactivity scores, contributing to the field of drug design and development (Flores-Holguín et al., 2019).

Chiral SFC Separations of Carboxylic Acids

Studies have also been conducted on the chiral supercritical fluid chromatography (SFC) separations of carboxylic acids, including those related to (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid. This research provides insights into the methodologies for resolving racemic mixtures of carboxylic acids, offering advancements in the field of analytical chemistry and pharmaceutical analysis (Wu et al., 2016).

Eigenschaften

IUPAC Name

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPCVUPCEXUFGD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.